![molecular formula C19H24Cl2N2O B13773969 4-Dimethylamino-1-phenyl-1-(p-chlorobenzoylamino)butane hydrochloride CAS No. 80704-42-3](/img/structure/B13773969.png)
4-Dimethylamino-1-phenyl-1-(p-chlorobenzoylamino)butane hydrochloride
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Overview
Description
4-Dimethylamino-1-phenyl-1-(p-chlorobenzoylamino)butane hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a phenyl ring, and a p-chlorobenzoylamino moiety. It is commonly used in various chemical reactions and has significant potential in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-1-phenyl-1-(p-chlorobenzoylamino)butane hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with p-chlorobenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-1-phenyl-1-(p-chlorobenzoylamino)butane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
4-Dimethylamino-1-phenyl-1-(p-chlorobenzoylamino)butane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-1-phenyl-1-(p-chlorobenzoylamino)butane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Dimethylamino-1-phenyl-1-(p-chlorobenzoylamino)butane hydrochloride include:
- 4-Dimethylamino-N-benzylcathinone (hydrochloride)
- 1-(4-(Dimethylamino)phenyl)propan-1-one
- 4-(Dimethylamino)phenylacetonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80704-42-3 |
---|---|
Molecular Formula |
C19H24Cl2N2O |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
[4-[(4-chlorobenzoyl)amino]-4-phenylbutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23ClN2O.ClH/c1-22(2)14-6-9-18(15-7-4-3-5-8-15)21-19(23)16-10-12-17(20)13-11-16;/h3-5,7-8,10-13,18H,6,9,14H2,1-2H3,(H,21,23);1H |
InChI Key |
PSEJCIMKUISDTF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
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